molecular formula C12H20N2O3 B12777551 Diberal, (-)- CAS No. 24016-64-6

Diberal, (-)-

Cat. No.: B12777551
CAS No.: 24016-64-6
M. Wt: 240.30 g/mol
InChI Key: KXHLANWWTKSOMW-QMMMGPOBSA-N
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Preparation Methods

The synthesis of Diberal involves the reaction of 5-ethyl-5-(4-methylpentan-2-yl)-1,3-diazinane-2,4,6-trione with appropriate reagents under controlled conditions. The industrial production methods for Diberal are not extensively documented, but typically involve standard organic synthesis techniques used for barbiturates .

Chemical Reactions Analysis

Diberal undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Diberal has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of different enantiomers on chemical reactions.

    Biology: It is used to study the effects of barbiturates on biological systems, particularly the central nervous system.

    Medicine: It is used to study the pharmacological effects of barbiturates, particularly their convulsant and anticonvulsant properties.

    Industry: It is used in the production of other barbiturates and related compounds.

Mechanism of Action

The mechanism of action of Diberal involves its interaction with the GABA receptor. The different pharmacological profiles between its enantiomers are thought to be due to differences in the formation of hydrogen bonds at the binding sites. The (+)-isomer of Diberal has convulsant action, while the (-)-isomer has anticonvulsant action. The (-)-isomer is slightly more potent than pentobarbital in its depressant properties .

Comparison with Similar Compounds

Diberal is unique among barbiturates due to its ability to exhibit both convulsant and anticonvulsant properties depending on the enantiomer used. Similar compounds include:

Diberal’s unique pharmacological profile makes it a valuable compound for scientific research.

Properties

CAS No.

24016-64-6

Molecular Formula

C12H20N2O3

Molecular Weight

240.30 g/mol

IUPAC Name

5-ethyl-5-[(2S)-4-methylpentan-2-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C12H20N2O3/c1-5-12(8(4)6-7(2)3)9(15)13-11(17)14-10(12)16/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16,17)/t8-/m0/s1

InChI Key

KXHLANWWTKSOMW-QMMMGPOBSA-N

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)[C@@H](C)CC(C)C

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C(C)CC(C)C

Origin of Product

United States

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